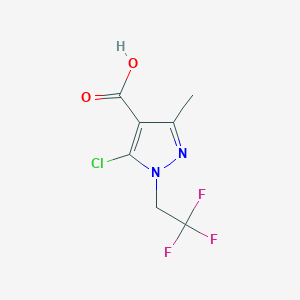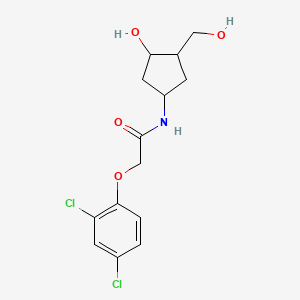
5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as 'CTP' and is a pyrazole derivative. CTP has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Diversity
The synthesis and structural diversity of metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, closely related to the compound , have been extensively studied. These ligands were prepared via a two-step process and introduced as bridging ligands to assemble with Zn(II) and Cd(II) ions. This resulted in the formation of both chiral and achiral coordination polymers, with notable structures exhibiting hydrogen-bonded chiral 2D networks and 3D supramolecular networks with homochiral left-handed helical chains. The thermal and luminescence properties of these polymers in the solid state were also investigated, highlighting their potential for material science applications (Cheng et al., 2017).
Structural, Spectral, and Theoretical Investigations
Derivatives of pyrazole-4-carboxylic acid have been the subject of structural, spectral, and theoretical investigations. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied through a combination of experimental and theoretical methods, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These studies provide detailed insights into the molecular structure and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications in various fields (Viveka et al., 2016).
Synthesis and Biological Activity
Research has also explored the synthesis and biological activity of novel derivatives containing isoxazole and isothiazole moieties. These studies include the bioassays of synthesized derivatives in mixtures with first-line antitumor drugs, demonstrating a synergetic effect in chemotherapy for brain tumors. Such findings indicate the potential of pyrazole-4-carboxylic acid derivatives in developing new therapeutic agents (Kletskov et al., 2018).
Novel N-Substituted Derivatives as Potential NLO Materials
The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their characterization reveal the compounds' optical nonlinearity, making them potential candidates for optical limiting applications. This research demonstrates the diverse applications of pyrazole-4-carboxylic acid derivatives in the field of materials science, particularly in developing new materials with specialized optical properties (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-3-4(6(14)15)5(8)13(12-3)2-7(9,10)11/h2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRLBIDDVRRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)
![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)


![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)
![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)